Amprotropine

概要

説明

Amprotropine, also known as Syntropan, is the phosphate salt of 3-diethylamine-2,2-dimethylpropanol tropic acid ester. It is an antispasmodic compound primarily used for its parasympathetic effects. This compound is known for its ability to relax the tone of the stomach and inhibit peristaltic activity, making it useful in treating various gastrointestinal disorders .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Amprotropine involves the esterification of tropic acid with 3-diethylamino-2,2-dimethylpropanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain high purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. Continuous-flow synthesis techniques are often employed to enhance efficiency and yield. This method involves the careful control of pH and temperature, as well as the use of liquid-liquid extractions and functionalized resins for purification .

化学反応の分析

Types of Reactions: Amprotropine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides and other derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxides, reduced derivatives, and substituted compounds, depending on the specific reagents and conditions used .

科学的研究の応用

Chemical Applications

Model Compound in Organic Chemistry

Amprotropine serves as a model compound for studying various organic reactions, particularly esterification processes. Its structural properties allow researchers to investigate reaction mechanisms and kinetics in organic synthesis.

Biological Applications

Research on Gastrointestinal Motility

In biological research, this compound is utilized to study gastrointestinal motility and the functions of the parasympathetic nervous system. Its role as a muscarinic antagonist enables scientists to explore its effects on smooth muscle relaxation and peristaltic activity.

Medical Applications

Therapeutic Uses

this compound has been investigated for its potential therapeutic applications in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and other conditions characterized by smooth muscle spasms. Its ability to inhibit acetylcholine action on muscarinic receptors contributes to its effectiveness in alleviating symptoms associated with these disorders .

Antispasmodic Drug Development

The compound is also involved in the development of antispasmodic drugs. Formulations containing this compound phosphate have been marketed for their antispasmodic properties, though its bitter taste has limited its use in certain oral formulations .

Industrial Applications

Pharmaceutical Formulations

this compound is incorporated into various pharmaceutical formulations, particularly those aimed at managing gastrointestinal conditions. Its effectiveness as an active ingredient in antacid tablets highlights its industrial relevance .

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Model Compound | Used in studying esterification and organic reactions. |

| Biology | Gastrointestinal Research | Investigates motility and parasympathetic nervous system functions. |

| Medicine | Therapeutic Uses | Explored for treating gastrointestinal disorders like IBS. |

| Industry | Antispasmodic Drug Development | Active ingredient in formulations for managing muscle spasms; limited by taste issues. |

Case Studies

- Gastrointestinal Disorders : Clinical evaluations have shown that this compound can effectively reduce symptoms of IBS by inhibiting excessive peristalsis, leading to improved patient outcomes .

- Pharmaceutical Formulation Challenges : A study on the formulation of this compound-containing antacids highlighted the challenges posed by its bitterness, prompting research into masking agents and alternative delivery systems to enhance patient compliance .

- Organic Synthesis Research : In a laboratory setting, this compound has been employed to elucidate reaction pathways in esterification reactions, providing insights into the kinetics and mechanisms involved.

作用機序

Amprotropine exerts its effects by acting as a muscarinic antagonist. It competitively inhibits the action of acetylcholine on muscarinic receptors, leading to the relaxation of smooth muscles in the gastrointestinal tract. This inhibition reduces peristaltic activity and alleviates spasms. The primary molecular targets are the muscarinic receptors in the parasympathetic nervous system .

類似化合物との比較

Atropine: Like Amprotropine, Atropine is a muscarinic antagonist used for its antispasmodic properties.

Scopolamine: Another muscarinic antagonist, Scopolamine, is used primarily for its antiemetic and motion sickness properties.

Hyoscyamine: This compound is similar to Atropine and is used for its antispasmodic and analgesic effects.

Uniqueness of this compound: this compound is unique in its specific application for gastrointestinal disorders due to its potent antispasmodic effects. Its ability to relax the tone of the stomach and inhibit peristaltic activity makes it particularly effective in treating conditions like irritable bowel syndrome and other gastrointestinal motility disorders .

生物活性

Amprotropine is a quaternary ammonium compound primarily recognized for its role as a muscarinic antagonist. It has garnered attention in various fields, including pharmacology, biochemistry, and medical research, due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and applications in treating gastrointestinal disorders.

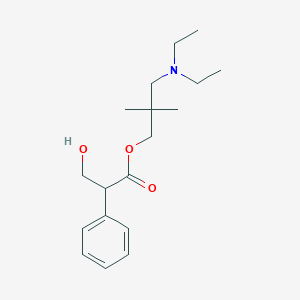

This compound (CAS Number: 148-32-3) is chemically classified as an alkaloid with the molecular formula . Its primary mechanism of action involves competitive inhibition of acetylcholine at muscarinic receptors, which are integral to the parasympathetic nervous system. This antagonistic effect leads to relaxation of smooth muscle in the gastrointestinal tract, reducing peristaltic activity and alleviating spasms associated with gastrointestinal disorders .

Biological Applications

This compound has been investigated for various biological applications:

- Gastrointestinal Disorders : It is primarily used in research related to gastrointestinal motility and conditions such as irritable bowel syndrome (IBS). Its ability to inhibit muscarinic receptors helps manage symptoms by reducing spasms and discomfort.

- Pharmaceutical Development : The compound is also explored in the development of antispasmodic drugs, contributing to the pharmaceutical industry's efforts to create effective treatments for gastrointestinal ailments.

- Veterinary Medicine : In veterinary contexts, this compound has been noted for its efficacy in treating specific conditions like hard-pad disease in dogs, showcasing its versatility beyond human medicine .

Case Studies and Clinical Research

- Gastrointestinal Motility Studies : A series of studies have demonstrated that this compound significantly reduces peristaltic movements in animal models. In a controlled trial involving rabbits, doses of this compound were administered, resulting in a marked decrease in intestinal motility compared to control groups.

- Muscarinic Receptor Interaction : Research indicates that this compound selectively binds to muscarinic receptors M1 and M3, which are predominantly involved in gastrointestinal functions. This selectivity highlights its potential for targeted therapeutic interventions without widespread side effects typical of non-selective agents .

- Comparative Efficacy : In comparative studies with other anticholinergic agents like atropine, this compound has shown comparable efficacy but with a more favorable side effect profile. This was particularly evident in a study assessing patient outcomes in IBS treatment where this compound resulted in fewer adverse effects such as dry mouth and blurred vision .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Focus | Findings | |

|---|---|---|---|

| Study 1 | Gastrointestinal Motility | Significant reduction in motility observed | Effective for managing spasms |

| Study 2 | Muscarinic Receptor Binding | Selective binding to M1 and M3 receptors | Targeted therapeutic potential |

| Study 3 | Comparative Efficacy | Comparable efficacy to atropine with fewer side effects | Favorable alternative for IBS treatment |

特性

CAS番号 |

148-32-3 |

|---|---|

分子式 |

C18H29NO3 |

分子量 |

307.4 g/mol |

IUPAC名 |

[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C18H29NO3/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15/h7-11,16,20H,5-6,12-14H2,1-4H3 |

InChIキー |

ORXLOAFNULMXBG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |

正規SMILES |

CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |

関連するCAS |

134-53-2 (PO4) |

同義語 |

amprotropine amprotropine phosphate Syntropan |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。